Cas no 125802-05-3 (1-(2-methoxyphenyl)cyclohexan-1-amine)
1-(2-methoxyphenyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 1-(2-methoxyphenyl)-
- 1-(2-Methoxyphenyl)cyclohexanamine
- 1-(2-Methoxyphenyl)cyclohexylamine
- 1-(2-methoxyphenyl)cyclohexan-1-amine
- EN300-1826442
- 125802-05-3
- CHEMBL254243
-
- Inchi: 1S/C13H19NO/c1-15-12-8-4-3-7-11(12)13(14)9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3
- InChI Key: JPOJBCSSTUHLIF-UHFFFAOYSA-N
- SMILES: NC1(C2=CC=CC=C2OC)CCCCC1
Computed Properties
- Exact Mass: 205.146664230Da
- Monoisotopic Mass: 205.146664230Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.3Ų
1-(2-methoxyphenyl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1826442-0.05g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-0.1g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-0.25g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-0.5g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-1.0g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 1g |
$986.0 | 2023-05-27 | ||
| Enamine | EN300-1826442-2.5g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-5.0g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 5g |
$2858.0 | 2023-05-27 | ||
| Enamine | EN300-1826442-10.0g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 10g |
$4236.0 | 2023-05-27 | ||
| Enamine | EN300-1826442-1g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1826442-5g |
1-(2-methoxyphenyl)cyclohexan-1-amine |
125802-05-3 | 5g |
$2028.0 | 2023-09-19 |
1-(2-methoxyphenyl)cyclohexan-1-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(2-methoxyphenyl)cyclohexan-1-amine
Introduction to 1-(2-Methoxyphenyl)Cyclohexan-1-Amine (CAS No. 125802-05-3)
1-(2-Methoxyphenyl)Cyclohexan-1-Amine, also known by its CAS number CAS No. 125802-05-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with an amine group and a methoxy-substituted phenyl group. The methoxy group attached to the phenyl ring introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical reactions and applications.
Recent studies have highlighted the potential of 1-(2-Methoxyphenyl)Cyclohexan-1-Amine in drug discovery and development. Its structure allows for versatile modifications, enabling researchers to explore its role as a precursor in the synthesis of bioactive molecules. For instance, the compound has been utilized in the development of novel antidepressants and analgesics due to its ability to modulate neurotransmitter systems and interact with cellular receptors.
The synthesis of CAS No. 125802-05-3 involves a multi-step process that typically begins with the preparation of the cyclohexanamine derivative, followed by substitution reactions to introduce the methoxyphenyl group. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in ensuring high yields and purity of the final product. Researchers have optimized these conditions to achieve scalable production methods, making this compound more accessible for both academic and industrial applications.
In terms of physical properties, 1-(2-Methoxyphenyl)Cyclohexan-1-Amine exhibits a melting point of approximately 98°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization techniques.
The biological activity of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that CAS No. 125802-05-3 could serve as a lead compound for the development of Alzheimer's disease therapies.
Moreover, computational chemistry approaches have been employed to investigate the molecular interactions of 1-(2-Methoxyphenyl)Cyclohexan-1-Amine. Molecular docking studies reveal that the compound can bind effectively to G protein-coupled receptors (GPCRs), which are critical targets for many pharmaceutical agents. This insight into its binding affinity provides valuable information for rational drug design.
In conclusion, 1-(2-Methoxyphenyl)Cyclohexan-1-Amine (CAS No. 125802-05-3) is a versatile compound with promising applications in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in its biological activity and synthetic methods, positions it as a valuable tool for researchers in academia and industry alike.
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